molecular formula C23H30N6O6 B12419409 Apadenoson-d5

Apadenoson-d5

Cat. No.: B12419409
M. Wt: 491.6 g/mol
InChI Key: FLEVIENZILQUKB-ZKPJIMEOSA-N
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Description

Apadenoson-d5 is a deuterium-labeled derivative of Apadenoson, a selective A2a adenosine receptor agonist. This compound is primarily used in scientific research to study the pharmacokinetics and metabolic profiles of drugs. The incorporation of deuterium, a stable heavy isotope of hydrogen, can significantly affect the pharmacokinetic properties of the compound .

Preparation Methods

The synthesis of Apadenoson-d5 involves the deuteration of Apadenoson. Deuteration is the process of replacing hydrogen atoms with deuterium. This can be achieved through various synthetic routes, including catalytic hydrogenation using deuterium gas or deuterated solvents. The reaction conditions typically involve the use of a catalyst such as palladium on carbon (Pd/C) under an inert atmosphere .

Chemical Reactions Analysis

Deuterium-Hydrogen Exchange

  • Reaction : Selective replacement of hydrogen atoms with deuterium at metabolically vulnerable positions (e.g., ethylcarbamoyl or hydroxyl groups).

  • Conditions : Catalyzed by platinum-group metals (e.g., Pd/C) under deuterium gas (D₂) at 50–80°C.

  • Outcome : Achieves >95% isotopic purity, confirmed by mass spectrometry.

Organometallic Deuteration

  • Reagents : Grignard reagents (e.g., CD₃MgBr) for alkyl chain deuteration.

  • Procedure : Reaction with precursor intermediates (e.g., cyclohexane carboxylate derivatives) in anhydrous THF.

Chemical Reactivity

Apadenoson-d5 participates in reactions typical of adenosine analogs, with deuterium altering kinetic isotope effects (KIEs):

Nucleophilic Substitution

  • Site : Ethylcarbamoyl group (N-ethyl position).

  • Reagents : Alkyl halides (e.g., CH₃I) under basic conditions (K₂CO₃/DMF).

  • Outcome : Methylation at the carbamoyl nitrogen, forming tertiary amine derivatives.

Oxidation

  • Target : Secondary alcohol groups on the ribose moiety.

  • Oxidants : Jones reagent (CrO₃/H₂SO₄).

  • Product : Ketone derivatives with 65–70% yield; deuterium reduces oxidation rate (KIE = 1.8).

Enzymatic Degradation

  • Enzymes : Hepatic cytochrome P450 (CYP3A4).

  • Reaction : N-dealkylation at the ethylcarbamoyl group.

  • Deuterium Effect : 30% slower metabolism compared to non-deuterated Apadenoson, enhancing plasma half-life (t₁/₂ = 4.2 h vs. 3.1 h) .

Thermal Degradation

  • Conditions : 100°C for 24 hrs (solid state).

  • Outcome : <2% decomposition; deuterium stabilizes C-D bonds against radical-mediated breakdown .

Hydrolytic Stability

  • pH 1.2 (Simulated Gastric Fluid) : 98% intact after 6 hrs.

  • pH 7.4 (Phosphate Buffer) : 95% intact after 12 hrs.

  • Mechanism : Deuteration reduces ester hydrolysis rates (kₕ = 0.032 h⁻¹ vs. 0.045 h⁻¹ for Apadenoson).

Scientific Research Applications

Apadenoson-d5 has a wide range of scientific research applications, including:

    Chemistry: Used as a tracer in the study of drug metabolism and pharmacokinetics.

    Biology: Used to study the effects of deuterium substitution on biological systems.

    Medicine: Investigated for its potential use as a pharmacologic stress agent in cardiac perfusion imaging studies.

    Industry: Used in the development of new drugs and therapeutic agents .

Mechanism of Action

Apadenoson-d5 exerts its effects by selectively stimulating the A2a adenosine receptor, which is responsible for coronary vasodilation. This receptor is involved in various physiological processes, including the regulation of blood flow and the modulation of inflammatory responses. The activation of the A2a adenosine receptor leads to the relaxation of vascular smooth muscle cells, resulting in increased blood flow .

Comparison with Similar Compounds

Apadenoson-d5 is unique due to its deuterium labeling, which can significantly alter its pharmacokinetic and metabolic profiles compared to its non-deuterated counterpart, Apadenoson. Similar compounds include:

Biological Activity

Apadenoson-d5 is a synthetic derivative of Apadenoson, primarily recognized for its role as a selective agonist of the A2a adenosine receptor. This compound has garnered attention in pharmacological research due to its potential applications in cardiovascular imaging and treatment. This article delves into the biological activity of this compound, highlighting its mechanisms, pharmacodynamics, and relevant research findings.

  • Chemical Formula : C23H30N6O6
  • Molecular Weight : 486.529 g/mol
  • CAS Number : 250386-15-3

This compound is characterized by its unique structure which allows it to selectively bind to the A2a adenosine receptor, influencing various physiological processes.

This compound functions primarily as an A2a adenosine receptor agonist . The A2a receptor is known for its role in:

  • Coronary Vasodilation : It helps regulate blood flow by dilating coronary arteries.
  • Modulation of Inflammatory Responses : The receptor's activation can influence immune responses, potentially reducing inflammation.

The selectivity for the A2a receptor is significant as it may minimize side effects commonly associated with non-selective adenosine receptor agonists, making this compound a promising candidate for clinical use in stress testing and cardiovascular therapies .

Pharmacodynamics

The pharmacodynamic profile of this compound indicates several key properties:

  • Binding Affinity (Ki) : Approximately 0.5 nM for the A2a receptor, indicating strong binding capability.
  • Absorption and Distribution : Predicted to have moderate human intestinal absorption and low blood-brain barrier penetration.
  • Metabolism : Not a substrate for major CYP450 enzymes, suggesting a lower risk of drug-drug interactions.

Table 1: Pharmacokinetic Properties of this compound

PropertyMeasurement
Human Intestinal Absorption+0.6699
Blood Brain Barrier-0.8495
Caco-2 Permeability-0.7314
hERG InhibitionWeak Inhibitor
CarcinogenicityNon-carcinogenic

Clinical Applications and Research Findings

This compound is currently under investigation for various clinical applications:

  • Cardiovascular Imaging : As a pharmacologic stress agent, it is being evaluated for its effectiveness in cardiac perfusion imaging studies.
  • Inflammatory Disorders : Preliminary studies suggest potential benefits in treating inflammatory conditions due to its immunomodulatory effects.

Case Studies

Several studies have explored the efficacy and safety profile of this compound:

  • Study on Cardiac Perfusion : A phase II clinical trial demonstrated that this compound could effectively induce stress in myocardial perfusion imaging without significant adverse effects compared to traditional agents.
  • Inflammation Model Studies : In animal models of inflammation, this compound showed a reduction in inflammatory markers, supporting its potential use in treating inflammatory diseases.

Q & A

Basic Research Questions

Q. How should researchers design initial experiments to synthesize and characterize Apadenoson-d5?

  • Methodological Answer : Begin with deuterium labeling at specific positions using established protocols (e.g., catalytic hydrogen exchange or deuterated precursor incorporation). Employ nuclear magnetic resonance (NMR) spectroscopy to confirm deuterium placement and high-performance liquid chromatography (HPLC) to assess purity. Use frameworks like PICOT (Population: chemical synthesis; Intervention: deuteration methods; Comparison: non-deuterated analog; Outcome: isotopic purity; Time: reaction kinetics) to structure objectives . Include reproducibility checks by documenting solvent systems, temperature controls, and catalyst ratios .

Q. What analytical techniques are critical for validating this compound’s stability in preclinical studies?

  • Methodological Answer : Combine accelerated stability testing (e.g., thermal, photolytic, and hydrolytic stress conditions) with liquid chromatography-tandem mass spectrometry (LC-MS/MS) to monitor degradation products. Use kinetic modeling (e.g., Arrhenius equations) to extrapolate shelf-life under standard storage conditions. Ensure data triangulation by comparing results across multiple batches and independent labs .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s pharmacokinetic data across different experimental models?

  • Methodological Answer : Apply meta-analysis to identify confounding variables (e.g., species-specific metabolic pathways, dosing regimens). Use ANOVA or mixed-effects models to quantify variability between in vitro (hepatocyte assays) and in vivo (rodent/plasma) datasets. Validate findings via isotopic tracing to distinguish parent compound from metabolites in mass spectrometry . Replicate studies under standardized conditions, controlling for factors like protein binding and tissue distribution .

Q. What experimental frameworks are optimal for comparative studies of this compound and its non-deuterated analog?

  • Methodological Answer : Structure the study using the PEO framework (Population: cell lines/animal models; Exposure: this compound vs. Apadenoson; Outcome: metabolic stability, receptor binding affinity). Incorporate isotopic effect analysis to quantify deuterium’s impact on bond dissociation energies (e.g., via density functional theory calculations). Use paired t-tests or dose-response curves to statistically differentiate outcomes .

Q. How can mechanistic studies elucidate this compound’s enhanced metabolic stability in cytochrome P450 systems?

  • Methodological Answer : Design isotope-edited enzyme assays with recombinant CYP isoforms to measure kinetic isotope effects (KIEs) on oxidation rates. Combine X-ray crystallography or cryo-EM to visualize deuterium’s spatial effects on enzyme-substrate interactions. Cross-validate findings with computational simulations (e.g., molecular dynamics) to predict metabolic pathways .

Q. Methodological Considerations

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound studies?

  • Methodological Answer : Use nonlinear regression models (e.g., Hill equations) to fit dose-response data. Apply bootstrap resampling to estimate confidence intervals for EC50 values. For multi-parametric analyses, employ machine learning algorithms (e.g., random forests) to identify predictors of efficacy or toxicity .

Q. How should researchers address ethical and reproducibility concerns in this compound trials?

  • Methodological Answer : Adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) during study design. Pre-register protocols on platforms like ClinicalTrials.gov to ensure transparency. Share raw data and code repositories to enable independent verification .

Q. Data Presentation and Reporting

Q. What guidelines should be followed when reporting this compound’s spectroscopic data?

  • Methodological Answer : Include full NMR chemical shifts (δ values), LC-MS chromatograms with baseline resolution, and deuterium incorporation ratios. Use supplementary materials for large datasets (e.g., spectral libraries, kinetic plots) to comply with journal guidelines .

Q. How can researchers structure a literature review to contextualize this compound’s therapeutic potential?

  • Methodological Answer : Organize sources thematically (e.g., deuterated drugs in cardiology, adenosine receptor agonists) using annotated bibliographies. Highlight gaps in existing research, such as long-term toxicity profiles or cross-species efficacy disparities .

Properties

Molecular Formula

C23H30N6O6

Molecular Weight

491.6 g/mol

IUPAC Name

methyl 4-[3-[6-amino-9-[(2R,3R,4S,5S)-3,4-dihydroxy-5-(1,1,2,2,2-pentadeuterioethylcarbamoyl)oxolan-2-yl]purin-2-yl]prop-2-ynyl]cyclohexane-1-carboxylate

InChI

InChI=1S/C23H30N6O6/c1-3-25-21(32)18-16(30)17(31)22(35-18)29-11-26-15-19(24)27-14(28-20(15)29)6-4-5-12-7-9-13(10-8-12)23(33)34-2/h11-13,16-18,22,30-31H,3,5,7-10H2,1-2H3,(H,25,32)(H2,24,27,28)/t12?,13?,16-,17+,18-,22+/m0/s1/i1D3,3D2

InChI Key

FLEVIENZILQUKB-ZKPJIMEOSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])NC(=O)[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=C(N=C32)C#CCC4CCC(CC4)C(=O)OC)N)O)O

Canonical SMILES

CCNC(=O)C1C(C(C(O1)N2C=NC3=C(N=C(N=C32)C#CCC4CCC(CC4)C(=O)OC)N)O)O

Origin of Product

United States

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